(2-Chloro-3-isopropylcyclopropyl)methanamine
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Overview
Description
(2-Chloro-3-isopropylcyclopropyl)methanamine: is an organic compound characterized by a cyclopropyl ring substituted with a chlorine atom and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-isopropylcyclopropyl)methanamine typically involves the cyclopropanation of suitable precursors followed by chlorination and amination steps. One common method involves the reaction of isopropyl-substituted cyclopropane with chlorine gas under controlled conditions to introduce the chlorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Chloro-3-isopropylcyclopropyl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into various reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, alkoxide ions, thiolate ions, typically in polar solvents
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted cyclopropyl derivatives
Scientific Research Applications
Chemistry: (2-Chloro-3-isopropylcyclopropyl)methanamine is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds .
Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. The compound’s structural features may confer unique biological activities, making it a candidate for drug discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its reactivity and versatility make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of (2-Chloro-3-isopropylcyclopropyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropyl ring and substituents can influence its binding affinity and specificity. For example, the chlorine atom may participate in halogen bonding, while the isopropyl group can affect hydrophobic interactions .
Comparison with Similar Compounds
- (2-Chloro-3-methylcyclopropyl)methanamine
- (2-Chloro-3-ethylcyclopropyl)methanamine
- (2-Chloro-3-propylcyclopropyl)methanamine
Comparison: Compared to these similar compounds, (2-Chloro-3-isopropylcyclopropyl)methanamine exhibits unique steric and electronic properties due to the presence of the isopropyl group.
Properties
Molecular Formula |
C7H14ClN |
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Molecular Weight |
147.64 g/mol |
IUPAC Name |
(2-chloro-3-propan-2-ylcyclopropyl)methanamine |
InChI |
InChI=1S/C7H14ClN/c1-4(2)6-5(3-9)7(6)8/h4-7H,3,9H2,1-2H3 |
InChI Key |
LQMXPPRJEGQHCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(C1Cl)CN |
Origin of Product |
United States |
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